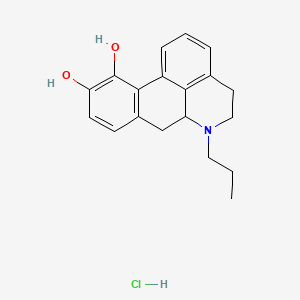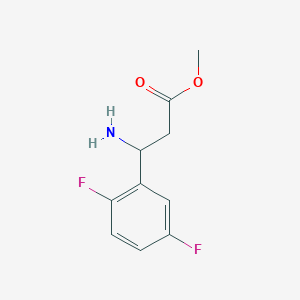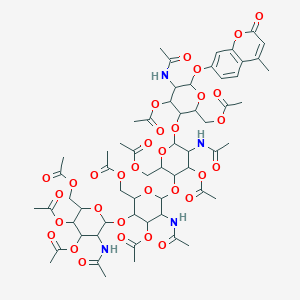
4-Methylumbelliferyl-Chitotetraose Tridecaacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-甲基伞形酮-壳四糖十三乙酸酯是一种主要用于生化研究的合成化合物。它是一种4-甲基伞形酮的衍生物,4-甲基伞形酮以其荧光特性而闻名,以及壳四糖,一种由四个N-乙酰氨基葡萄糖单元组成的碳水化合物。十三乙酸酯形式表明该化合物是完全乙酰化的,这会影响其溶解度和反应性。
准备方法
合成路线和反应条件
4-甲基伞形酮-壳四糖十三乙酸酯的合成通常涉及多个步骤:
4-甲基伞形酮的合成: 这可以通过佩克曼缩合反应实现,其中间苯二酚在强酸如硫酸存在下与乙酰乙酸乙酯反应。
壳四糖的制备: 壳四糖可以通过壳聚糖的部分水解获得,壳聚糖是从甲壳素衍生的天然聚合物。
乙酰化: 然后在催化剂如吡啶存在下,使用乙酸酐使壳四糖完全乙酰化。
偶联反应: 最后,使用偶联剂如二环己基碳二亚胺 (DCC) 将 4-甲基伞形酮与乙酰化的壳四糖偶联,形成 4-甲基伞形酮-壳四糖十三乙酸酯。
工业生产方法
该化合物的工业生产方法没有得到很好的记录,这可能是因为它在研究中的专业用途而不是大规模工业应用。有机合成的基本原理,例如反应条件的优化和提纯技术,将适用。
化学反应分析
反应类型
4-甲基伞形酮-壳四糖十三乙酸酯可以经历几种类型的化学反应:
水解: 乙酰基可以通过水解去除,得到该化合物的脱乙酰基形式。
氧化和还原: 4-甲基伞形酮部分可以进行氧化和还原反应,改变其荧光特性。
取代: 乙酰基可以用其他官能团取代,以改变化合物的性质。
常见试剂和条件
水解: 通常使用酸性或碱性条件进行,例如盐酸或氢氧化钠。
氧化: 常见的氧化剂包括高锰酸钾或过氧化氢。
还原: 可以使用硼氢化钠等还原剂。
主要产物
脱乙酰基壳四糖: 由水解产生。
氧化或还原的 4-甲基伞形酮: 取决于具体的反应条件。
科学研究应用
4-甲基伞形酮-壳四糖十三乙酸酯在科学研究中有多种应用:
生物化学: 用作酶促测定中的底物,以研究几丁质酶和其他糖苷酶的活性。
荧光研究: 4-甲基伞形酮部分是荧光的,这使其在各种基于荧光的测定中非常有用。
药物开发:
分子生物学: 用于涉及碳水化合物代谢和酶动力学的研究。
作用机制
该化合物的主要作用机制是通过其与识别壳四糖部分的酶的相互作用。乙酰基可以影响这些相互作用的结合亲和力和特异性。4-甲基伞形酮部分可以用作荧光报告基因,使研究人员能够实时监测酶活性。
相似化合物的比较
类似化合物
4-甲基伞形酮-壳二糖八乙酸酯: 一种具有两个 N-乙酰氨基葡萄糖单元的类似化合物。
4-甲基伞形酮-壳三糖十一乙酸酯: 包含三个 N-乙酰氨基葡萄糖单元。
4-甲基伞形酮-N-乙酰氨基葡萄糖苷: 一种具有单个 N-乙酰氨基葡萄糖单元的更简单的衍生物。
独特性
4-甲基伞形酮-壳四糖十三乙酸酯的独特性在于其完全乙酰化的壳四糖部分,它提供了与酶的特异性相互作用和独特的荧光特性。这使其在涉及几丁质酶活性碳水化合物代谢的详细生化研究中特别有用。
属性
分子式 |
C60H78N4O32 |
|---|---|
分子量 |
1367.3 g/mol |
IUPAC 名称 |
[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C60H78N4O32/c1-23-17-44(78)89-39-18-37(15-16-38(23)39)88-57-45(61-24(2)65)54(85-34(12)75)50(41(90-57)20-80-29(7)70)94-59-47(63-26(4)67)56(87-36(14)77)52(43(92-59)22-82-31(9)72)96-60-48(64-27(5)68)55(86-35(13)76)51(42(93-60)21-81-30(8)71)95-58-46(62-25(3)66)53(84-33(11)74)49(83-32(10)73)40(91-58)19-79-28(6)69/h15-18,40-43,45-60H,19-22H2,1-14H3,(H,61,65)(H,62,66)(H,63,67)(H,64,68) |
InChI 键 |
ZRRJAKDAXZFDFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12284245.png)
![2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B12284248.png)
![tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B12284261.png)
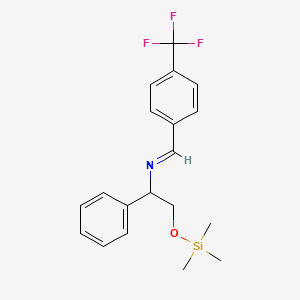
![Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate](/img/structure/B12284270.png)

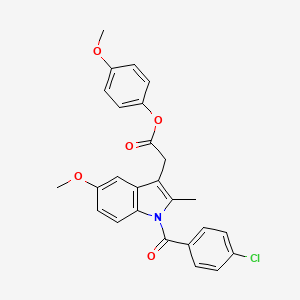
![1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B12284286.png)
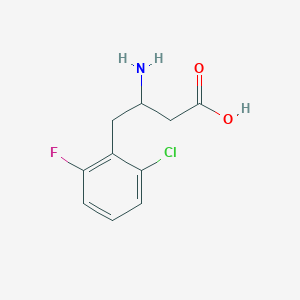
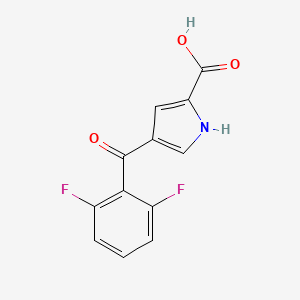
![6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12284302.png)

